molecular formula C19H13F3O6 B5957323 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 6164-89-2

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B5957323
CAS No.: 6164-89-2
M. Wt: 394.3 g/mol
InChI Key: MDXMDYGYHZXZNK-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate” is a complex organic molecule. It contains functional groups such as an ester, a ketone, and a trifluoromethyl group. It also has a chromene backbone, which is a common structure in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions . For instance, phenylboronic ester derivatives can be synthesized and their single crystals grown from hexane and petroleum ether .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray single crystal diffraction, NMR spectroscopy, and quantum-chemical calculations . These techniques allow for the determination of the 3D structure of the molecule and the spatial arrangement of its atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the ester group could undergo hydrolysis or transesterification, while the trifluoromethyl group could participate in various organofluorine reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the ester group could make it susceptible to hydrolysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. A Safety Data Sheet (SDS) would provide the most accurate information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. Alternatively, if it is an intermediate in a synthetic pathway, research could focus on optimizing its synthesis .

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O6/c1-10(23)26-13-7-8-14-15(9-13)28-18(19(20,21)22)17(16(14)24)27-12-5-3-11(25-2)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXMDYGYHZXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362358
Record name F3139-1402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-89-2
Record name F3139-1402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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